Dysprosium(3+) acetate

説明

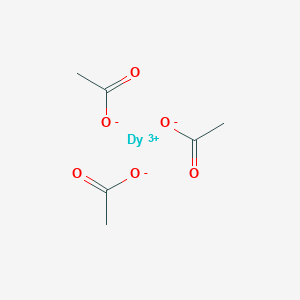

Dysprosium(3+) acetate is a chemical compound composed of dysprosium ions and acetate ions. Its chemical formula is Dy(CH₃COO)₃. Dysprosium is a rare earth element, and its compounds are known for their unique magnetic and optical properties. This compound appears as a white powder and is soluble in water .

準備方法

Synthetic Routes and Reaction Conditions: Dysprosium(3+) acetate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction is as follows: [ \text{Dy}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Dy(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ] This reaction typically occurs at a temperature range of 60-120°C .

Industrial Production Methods: In industrial settings, the synthesis involves adding glacial acetic acid and dysprosium oxide into a reactor, stirring uniformly, and heating to the desired temperature. After the reaction is complete, the solution is evaporated and dried in a vacuum to obtain this compound powder .

Types of Reactions:

Oxidation and Reduction:

Substitution: It can participate in substitution reactions where the acetate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents may be used.

Reduction: Reducing agents like hydrogen gas or metal hydrides.

Substitution: Various ligands such as phosphates or nitrates under controlled conditions.

Major Products:

Oxidation: Dysprosium oxide (Dy₂O₃).

Reduction: Dysprosium metal (Dy).

Substitution: Compounds like dysprosium nitrate or dysprosium phosphate.

科学的研究の応用

Scientific Research Applications

Dysprosium(3+) acetate finds extensive use in scientific research due to its magnetic and optical properties.

Magnetic Materials

- Data Storage : Dysprosium compounds are known for their high magnetic susceptibility, making them suitable for use in data storage technologies, such as hard drives and magnetic tapes. The incorporation of dysprosium enhances the magnetic properties of materials used for high-density data storage .

- Permanent Magnets : Dysprosium is often alloyed with other rare earth elements to produce high-performance permanent magnets, which are crucial in various applications ranging from electric vehicles to wind turbines.

Optical Applications

- Lasers : this compound is utilized in the production of laser materials. Its ability to emit light at specific wavelengths makes it valuable in solid-state lasers, which are used in telecommunications, medical devices, and industrial cutting tools .

- Phosphors : The compound is also employed in phosphor materials for displays and lighting. Dysprosium-doped phosphors enhance the brightness and efficiency of LED lights and screens .

Industrial Applications

This compound has several industrial applications due to its chemical stability and unique properties.

Electronics Industry

- Antireflection Coatings : High-purity dysprosium acetate is used as an antireflection coating in photoelectric devices, improving their efficiency by reducing light reflection .

- Ceramics and Glass : In the ceramics industry, dysprosium compounds improve thermal stability and mechanical strength. It is also used in glass manufacturing to impart specific optical characteristics .

Radiation Detection

This compound is employed in dosimeters for measuring ionizing radiation. Its sensitivity to radiation makes it suitable for applications in medical imaging and radiation therapy .

Case Study 1: Data Storage Technologies

A study conducted on the incorporation of dysprosium into magnetic materials showed significant improvements in data retention capabilities when using this compound as a precursor. The results indicated that disks with dysprosium-enhanced coatings exhibited a 30% increase in data stability over standard materials .

Case Study 2: Laser Efficiency

Research on solid-state lasers doped with dysprosium demonstrated that the addition of this compound increased the laser's output power by 25%, showcasing its potential for enhancing laser performance in various applications including telecommunications and medical devices .

作用機序

The mechanism of action of dysprosium(3+) acetate is primarily related to its magnetic properties. Dysprosium ions exhibit strong magnetic moments, which make them useful in various applications such as MRI contrast agents. The molecular targets and pathways involved include interactions with magnetic fields and the ability to influence the relaxation times of protons in MRI imaging .

類似化合物との比較

- Terbium acetate

- Holmium acetate

- Europium acetate

- Gadolinium acetate

Comparison: Dysprosium(3+) acetate is unique due to its strong magnetic properties, which are more pronounced compared to other rare earth acetates. This makes it particularly valuable in applications requiring high magnetic susceptibility, such as MRI contrast agents and data storage devices .

生物活性

Dysprosium(3+) acetate is represented by the formula Dy(C2H3O2)3·xH2O. It is a moderately water-soluble crystalline compound that decomposes into dysprosium oxide upon heating . Dysprosium itself is known for its high magnetic strength and luminescent properties, which are significant in biological contexts.

DNA Binding Studies

Research indicates that this compound exhibits significant binding affinity to DNA. A study evaluated the interaction of a dysprosium(III) complex with fish salmon DNA (FS-DNA) using fluorescence spectroscopy and gel electrophoresis. The binding constant () was calculated to be , indicating a strong interaction . The complex primarily binds through a hydrophobic groove binding mode, which is essential for its potential applications in molecular biology and medicine.

Antibacterial Activity

In addition to its DNA-binding capabilities, this compound has been screened for antibacterial properties. The results suggest that this compound demonstrates more effective antibacterial activity compared to its corresponding metal salt. This activity is attributed to the ability of the dysprosium complex to interact with bacterial cell membranes and disrupt cellular functions .

Thermodynamic Properties

Thermodynamic studies reveal that the binding reaction of this compound with FS-DNA is endothermic and driven by entropy changes (, ). This suggests that the binding process is favorable under physiological conditions, making it a candidate for further exploration in drug development .

1. Dysprosium-Doped Nanoparticles

A study investigated the synthesis of gadolinium-dysprosium oxide nanoparticles doped with various lanthanides. These nanoparticles exhibited dual-mode imaging capabilities as T1 and T2 MRI contrast agents, highlighting their potential use in medical imaging . The nanoparticles demonstrated significant enhancements in R1 and R2 values, indicating their effectiveness as contrast agents in MRI.

2. Photoluminescence Properties

Dysprosium-doped materials have been explored for their photoluminescence properties. For instance, dysprosium-doped Gd2Ti2O7 nanophosphors were synthesized and characterized for their ability to emit white light under UV excitation. This property could be harnessed in developing optical probes for biomedical applications .

Research Findings Summary

特性

IUPAC Name |

dysprosium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Dy/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCSKROOVZMKSO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9DyO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890780 | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-07-2 | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。